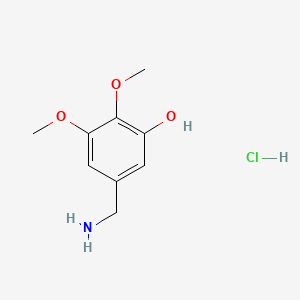
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride is a chemical compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group attached to a dimethoxyphenol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride typically involves the reaction of 2,3-dimethoxyphenol with formaldehyde and ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a phenol.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Contains an indole ring and exhibits different biological activities.
Uniqueness
5-(Aminomethyl)-2,3-dimethoxyphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethoxyphenol core and aminomethyl group make it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H14ClNO3 |
|---|---|
分子量 |
219.66 g/mol |
IUPAC 名称 |
5-(aminomethyl)-2,3-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-12-8-4-6(5-10)3-7(11)9(8)13-2;/h3-4,11H,5,10H2,1-2H3;1H |
InChI 键 |
LLOXWTMZGFJVQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


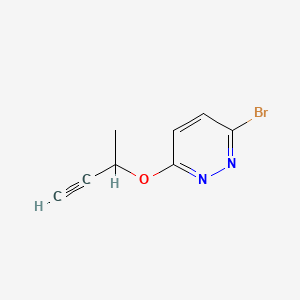
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
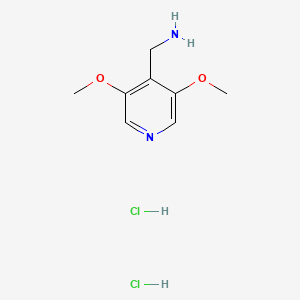
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
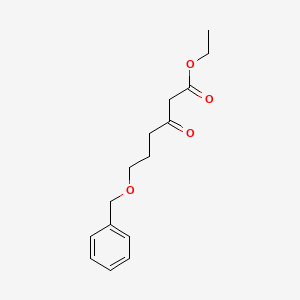
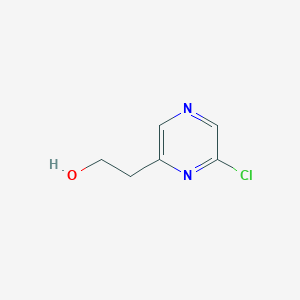
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
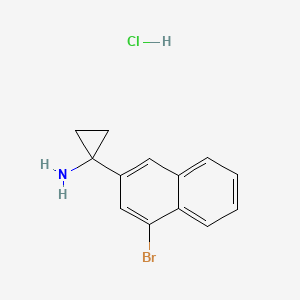
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
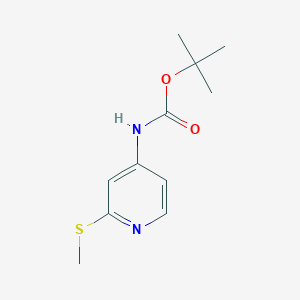
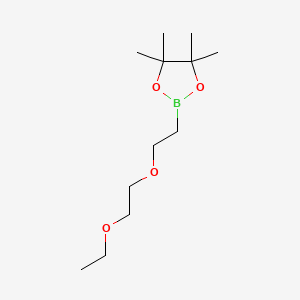
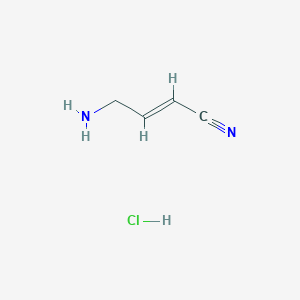
![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)
